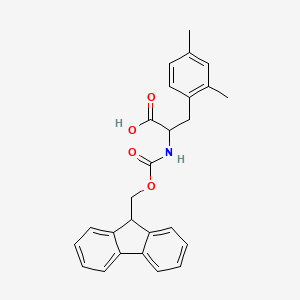

Fmoc-2,4-dimethyl-dl-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(17(2)13-16)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBSNHLSKRVUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fmoc-2,4-dimethyl-dl-phenylalanine molecular weight

An In-depth Technical Guide to Fmoc-2,4-dimethyl-DL-phenylalanine: Properties, Applications, and Synthesis Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a synthetically modified amino acid derivative crucial for advanced peptide synthesis and drug discovery. We will delve into its unique physicochemical properties, explore the strategic implications of its structure—specifically the 2,4-dimethyl substitution and the racemic nature—and provide a detailed, field-tested protocol for its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This document is intended to serve as a practical resource for scientists aiming to leverage this compound to create peptides with enhanced stability, modulated hydrophobicity, and for the generation of diverse peptide libraries.

Part 1: Core Physicochemical Properties and Structural Analysis

This compound is a non-proteinogenic amino acid building block designed for specific applications in peptide chemistry. Its structure is purposefully modified to impart unique characteristics to the resulting peptides.

Structural Breakdown

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group : This is a base-labile amine protecting group. Its primary function is to prevent unwanted polymerization during the coupling of the carboxyl group of the amino acid. It is stable under acidic conditions but is efficiently removed by a secondary amine, most commonly piperidine, which is the cornerstone of the widely used Fmoc-SPPS strategy.[1][2]

-

The 2,4-dimethylphenyl Side Chain : The introduction of two methyl groups onto the phenyl ring of the phenylalanine side chain is a key modification. This substitution increases the steric bulk and hydrophobicity of the side chain, which can lead to peptides with enhanced metabolic stability by shielding the peptide backbone from enzymatic degradation.[1][3] These hydrophobic interactions can also be critical for improving binding affinity to biological targets.[1]

-

The DL-Racemic Center : The designation "DL" signifies that this product is a racemic mixture, containing equal amounts of the D- and L-enantiomers. When incorporated into a peptide chain, this results in the synthesis of a diastereomeric mixture of the final peptide. This feature is particularly useful in combinatorial chemistry and drug screening, where the goal is to rapidly generate a library of diverse peptide structures to identify potential leads.[4]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 415.48 g/mol | [1] |

| Molecular Formula | C₂₆H₂₅NO₄ | [1] |

| Appearance | White solid powder | [1] |

| Storage Conditions | 2 - 8 °C, in a dry place | [1] |

| Primary Application | Solid-Phase Peptide Synthesis (SPPS) | [1] |

Part 2: Strategic Applications in Peptide Synthesis and Drug Discovery

The decision to use this compound over a standard proteinogenic amino acid is driven by the desire to engineer specific properties into a peptide therapeutic or research tool.

-

Enhancing Proteolytic Resistance : The steric hindrance provided by the dimethylated phenyl group can protect adjacent peptide bonds from cleavage by proteases. This is a well-established strategy to increase the in vivo half-life of peptide-based drugs, a critical challenge in their development.[3]

-

Modulating Receptor Binding : The increased hydrophobicity of the side chain can alter the conformational preferences of the peptide and enhance its binding to hydrophobic pockets within target receptors, potentially increasing potency and selectivity.[1]

-

Constructing Peptide Libraries : The use of the DL-racemic mixture is a deliberate choice for generating diversity. For each incorporation site, two distinct diastereomers are produced. When used at multiple positions, this exponentially increases the number of unique peptide sequences in the final mixture, which is ideal for high-throughput screening assays to identify novel bioactive compounds.[4]

Part 3: Experimental Protocol for Incorporation via Fmoc-SPPS

The following is a detailed, step-by-step methodology for the incorporation of this compound into a growing peptide chain on a solid support resin (e.g., Rink Amide resin). This protocol assumes a standard manual or automated peptide synthesizer.

Workflow for a Single Coupling Cycle

Detailed Step-by-Step Methodology

Materials:

-

Resin with a free amine group (or post-Fmoc deprotection)

-

This compound

-

Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).

-

Activation Reagents: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), 1-Hydroxybenzotriazole (HOBt), and N,N-Diisopropylethylamine (DIPEA).

-

Solvents: DMF, Dichloromethane (DCM).

Protocol:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the resin.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 10-20 minutes.

-

Drain the solution. A second treatment for 10 minutes is recommended to ensure complete deprotection.

-

Causality: Piperidine, a secondary amine, cleaves the Fmoc group via a β-elimination mechanism.[2] Two treatments ensure the reaction goes to completion, which is critical for preventing deletion sequences.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove all traces of piperidine and the cleaved dibenzofulvene-piperidine adduct.

-

Causality: Residual piperidine will neutralize the subsequent coupling reagents, preventing the reaction.

-

-

Amino Acid Activation & Coupling:

-

In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

-

Add DIPEA (6-8 eq.) to the mixture. This solution is the "activated" amino acid.

-

Causality: HBTU/HOBt, in the presence of the base DIPEA, converts the carboxylic acid of the Fmoc-amino acid into a highly reactive ester, making it susceptible to nucleophilic attack by the free amine on the resin.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction vessel for 30-120 minutes. Due to the steric hindrance of the 2,4-dimethylphenyl group, a longer coupling time or double coupling may be necessary.

-

-

Post-Coupling Wash:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5-7 cycles) to remove excess activated amino acid and byproducts. .

-

-

Confirmation of Completion (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a successful coupling. If the test is positive, a second coupling (recoupling) may be required.

This cycle is repeated for each amino acid in the desired peptide sequence.

Part 4: Post-Synthesis Cleavage and Analysis

Once the synthesis is complete, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved using a strong acid "cleavage cocktail," most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

After cleavage, the crude peptide is precipitated in cold diethyl ether and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analytical Consideration: When analyzing the final product, it is critical to remember that the use of this compound will result in a mixture of diastereomers. This will likely appear as a broadened peak or multiple closely eluting peaks in the RP-HPLC chromatogram. Mass spectrometry should be used to confirm that the product has the correct molecular weight for the target peptide.[4]

Part 5: Safety and Handling

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the solid powder in a well-ventilated area or a fume hood to avoid dust formation and inhalation.[5][6] Avoid contact with skin, eyes, and clothing.[6]

-

Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry place to ensure its stability.[1]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

-

This compound | Sigma-Aldrich - MilliporeSigma. [Link]

-

This compound | C26H25NO4 | CID 11589726 - PubChem - NIH. [Link]

-

Safety Data Sheet: Fmoc-L-Phenylalanine - Carl ROTH. [Link]

-

Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - MDPI. [Link]

-

Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis - PubMed. [Link]

-

Synthesis of N-Fmoc-L-β-homo-phenylalanines from trimethylsilydiazomethane. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

Sources

Technical Guide: Solubility & Handling of Fmoc-2,4-dimethyl-dl-phenylalanine in DMF

Executive Summary

Fmoc-2,4-dimethyl-dl-phenylalanine is a non-canonical, sterically demanding amino acid derivative used to introduce hydrophobic bulk and conformational constraints into peptide backbones.[1][2][3] Its solubility in N,N-Dimethylformamide (DMF) is a critical parameter for Solid-Phase Peptide Synthesis (SPPS), where effective coupling requires high local concentrations to overcome the steric hindrance imposed by the ortho (2-position) and para (4-position) methyl groups.[1][2][3]

This guide provides a validated physicochemical profile, dissolution protocols, and troubleshooting workflows. While standard Fmoc-amino acids dissolve readily, the 2,4-dimethyl substitution pattern alters solvation kinetics, requiring precise handling to prevent aggregation and ensure complete coupling.[1][2]

Physicochemical Profile & Solubility Mechanics[1][2][3]

Molecular Characteristics

The 2,4-dimethyl substitution significantly increases the hydrophobicity (LogP) of the phenylalanine side chain compared to the native residue. This impacts both the dissolution rate and the behavior of the peptide-resin complex.

| Property | Value / Description | Impact on Solubility |

| Molecular Formula | C₂₆H₂₅NO₄ | Moderate molecular weight (~415.5 g/mol ).[1][2][3] |

| Stereochemistry | DL (Racemic) | Crystal lattice energy may differ from pure L/D forms; dissolution rate may vary between batches.[1][2][3] |

| Side Chain | 2,4-Dimethylphenyl | Ortho-methyl (2-position): Creates steric clash near the backbone, slowing solvation.[1][2][3] Para-methyl (4-position): Increases lipophilicity.[1][2][3] |

| Solubility Limit | > 0.5 M in DMF | Highly soluble in DMF; suitable for standard SPPS (0.1–0.2 M) and intensified coupling (0.5 M).[1][2][3] |

| Aggregation Risk | Moderate to High | Hydrophobic aromatic stacking can lead to gelation at high concentrations (>0.6 M).[1][2][3] |

Why DMF?

DMF is the industry-standard solvent for this compound due to its high dielectric constant and ability to disrupt intermolecular hydrogen bonds (Fmoc-NH[1][2] ··· O=C).

-

Dipole Moment: 3.86 D (Effective for solvating the polar Fmoc-carbamate backbone).[1][2][3]

-

Hydrophobic Solvation: The methyl groups on the DMF nitrogen provide Van der Waals interactions that stabilize the hydrophobic 2,4-dimethylphenyl ring.[2]

Experimental Protocol: Dissolution Workflow

Objective: Prepare a stable 0.2 M solution for SPPS coupling. Reagents: High-purity DMF (Amine-free, <0.01% water).[1][2][3]

Step-by-Step Methodology

-

Calculation:

-

Solvent Addition (The "Wetting" Phase):

-

Mechanical Dispersion:

-

Sonication (Conditional):

-

Sonicate at 35–40 kHz for 2–5 minutes.

-

Critical Control: Maintain temperature < 30°C . Excessive heat can degrade the Fmoc group (dibenzofulvene elimination).[3]

-

-

Final Volume Adjustment:

-

Visual QC:

Visualization: Dissolution & Troubleshooting Logic

The following diagram outlines the decision process for dissolving this compound, addressing common failure modes like aggregation or incomplete solubility.

Caption: Logical workflow for dissolving sterically hindered Fmoc-amino acids in DMF.

Application in Solid-Phase Peptide Synthesis (SPPS)[1][2][3][4][5][6]

Coupling Considerations

The 2-methyl (ortho) substituent creates significant steric hindrance, shielding the carboxylic acid from activation reagents.[1][2] Standard coupling protocols (e.g., HBTU/DIEA) may result in low yields or deletion sequences.[1][2][3]

-

Recommended Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP .[1][2][3] These reagents generate a more reactive active ester (OAt/OAzt) than HBTU/HOBt.[1][2][3]

-

Reaction Time: Extend coupling time to 2–4 hours (double the standard).

-

Double Coupling: Highly recommended.[1][3] Perform the coupling step twice with fresh reagents to ensure >99% incorporation.[1][2]

Stability in Solution

Fmoc-amino acids in DMF are prone to slow degradation via spontaneous Fmoc cleavage if the DMF contains free amines (dimethylamine).[1][2][3][4]

-

Shelf Life: Use prepared solutions within 24 hours .

-

Storage: If storage is necessary, keep at 4°C protected from light.

Troubleshooting & Optimization

| Symptom | Root Cause | Corrective Action |

| Gelation | Hydrophobic stacking / H-bonding aggregation.[1][2][3] | Add LiCl (0.4 M) or switch solvent to NMP (N-Methyl-2-pyrrolidone), which has better solvating power for hydrophobic residues.[1][2][3] |

| Precipitation on Resin | "On-resin" aggregation during coupling.[1][2][3][5] | Use Magic Mixture (DCM/DMF/NMP 1:1:1) or elevate coupling temperature to 50°C (microwave assisted). |

| Slow Dissolution | Large crystal size (common in DL mixtures).[1][2][3] | Crush solid into a fine powder before adding solvent; use sonication.[1][2][3] |

References

-

Isidro-Llobet, A., et al. (2009).[1][2][3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2][3] (General reference for Fmoc stability and solubility).

-

Albericio, F., & Tulla-Puche, J. (2008).[1][2][3] The Power of NMP in Peptide Synthesis. In The Power of Functional Resins in Organic Synthesis. (Reference for NMP vs. DMF solubility).

Sources

The Strategic Incorporation of Fmoc-2,4-dimethyl-DL-phenylalanine in Peptide Library Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of chemical space beyond the canonical 20 amino acids has become a cornerstone of modern drug discovery. The incorporation of non-natural amino acids into peptide scaffolds offers a powerful strategy to enhance therapeutic properties such as proteolytic stability, receptor affinity, and bioavailability.[1][2] This guide provides a comprehensive technical overview of the use of Fmoc-2,4-dimethyl-DL-phenylalanine, a sterically hindered building block, in the solid-phase synthesis of peptide libraries. We will delve into the unique considerations for its efficient incorporation, including optimized coupling strategies and cleavage protocols, and discuss the anticipated impact of this modification on the pharmacological profile of the resulting peptides. This document serves as a practical resource for researchers aiming to leverage the structural and functional advantages of dialkylated phenylalanine analogs in their peptide-based drug discovery programs.

Introduction: The Rationale for Non-Natural Amino Acids in Peptide Drug Discovery

Peptide-based therapeutics offer a compelling combination of high target specificity and potency. However, their clinical utility can be hampered by inherent liabilities, primarily rapid degradation by proteases. The introduction of non-natural amino acids is a key strategy to overcome these limitations.[1][3] Modifications such as N-methylation or, as in the case of 2,4-dimethyl-DL-phenylalanine, alkylation of the aromatic side chain can significantly alter a peptide's conformational properties and resistance to enzymatic degradation.[3][4] The dimethyl substitution on the phenyl ring introduces steric bulk that can disrupt recognition by proteases and can also be used to probe the steric tolerance of receptor binding pockets. The use of a DL-racemic mixture of 2,4-dimethyl-phenylalanine can be particularly advantageous in the context of peptide library synthesis, as it allows for the exploration of both D- and L-stereochemistries at a specific position within the peptide sequence, potentially leading to the discovery of peptides with novel activities or improved stability.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is essential for successful solid-phase peptide synthesis (SPPS).

| Property | Value | Source |

| Chemical Formula | C26H25NO4 | |

| Molecular Weight | 415.48 g/mol | |

| Appearance | White powder | [2] |

| Melting Point | 121 - 127 °C (for D-enantiomer) | [2] |

| Solubility | Good to excellent in DMF and NMP; Limited in DCM | [6][][8] |

| Storage | 2 - 8 °C | [2] |

Note: While most Fmoc-protected amino acids exhibit good solubility in common SPPS solvents like DMF and NMP, those with bulky side chains may have limitations.[6][] It is always recommended to empirically determine the solubility for specific applications to avoid incomplete coupling reactions.[6]

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of a sterically hindered amino acid like 2,4-dimethyl-DL-phenylalanine into a growing peptide chain presents unique challenges that require optimization of standard SPPS protocols. The general SPPS workflow is depicted below.

Caption: Mechanism of amino acid activation and coupling in SPPS.

-

Double Coupling: Performing the coupling reaction twice with a fresh batch of activated amino acid can help drive the reaction to completion. [6]* Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to overnight can improve the coupling efficiency for hindered residues. [6]* Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave irradiation can significantly accelerate coupling reactions, which is particularly beneficial for sterically hindered amino acids. [1]

Protocol: Coupling of this compound

This protocol outlines a robust method for the incorporation of this compound using HATU as the coupling reagent.

-

Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5 x 10 mL per gram of resin).

-

Amino Acid Activation: In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. [6]3. Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and allow it to pre-activate for 1-5 minutes. [6]4. First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL per gram of resin).

-

Second Coupling (Recommended): Repeat steps 2-5 with a fresh solution of activated amino acid to ensure maximum coupling efficiency. [6]7. Final Washing: After the second coupling, wash the resin thoroughly with DMF (3 x 10 mL) and then DCM (3 x 10 mL) to prepare for the next deprotection step.

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. [9]

Cleavage Cocktail Selection

The presence of bulky, hydrophobic residues like 2,4-dimethyl-phenylalanine does not typically necessitate special scavengers unless other sensitive amino acids like Tryptophan (Trp), Methionine (Met), or Cysteine (Cys) are present in the sequence. [10]A standard, robust cleavage cocktail is usually sufficient.

| Cleavage Cocktail | Composition (v/v/v) | Use Case |

| TFA/TIS/H₂O | 95:2.5:2.5 | A general-purpose cocktail for peptides without highly sensitive residues. [10][11] |

| Reagent K | TFA/Thioanisole/H₂O/Phenol/EDT (82.5:5:5:5:2.5) | Recommended for complex peptides containing Trp, Met, Cys, and Tyr. [12] |

| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | An "odorless" alternative to cocktails containing thiols, effective for scavenging trityl-based protecting groups. [12] |

Protocol: Peptide Cleavage and Isolation

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum for at least 1 hour. [10]2. Cleavage: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (approximately 10 mL per gram of resin). [10]3. Reaction: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple bulky residues, extending the cleavage time may be beneficial. [13]4. Filtration: Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.

-

Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude peptide should form. [9]6. Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether to remove residual scavengers.

-

Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Purification and Analysis: The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. [14]

Characterization of Peptide Libraries Containing 2,4-dimethyl-DL-phenylalanine

The analysis of peptide libraries is crucial to identify active sequences.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized peptides. [14]* Mass Spectrometry (MS): Confirms the molecular weight of the peptides in the library, verifying the successful incorporation of the 2,4-dimethyl-DL-phenylalanine residue. [3][15]LC-MS/MS can be used for sequencing. [16]* Screening Assays: The peptide library is then screened for the desired biological activity (e.g., receptor binding, enzyme inhibition). [17]

Anticipated Impact on Peptide Properties

The incorporation of 2,4-dimethyl-DL-phenylalanine is expected to confer several beneficial properties to the resulting peptides:

-

Enhanced Proteolytic Stability: The steric hindrance provided by the dimethylated phenyl ring can prevent or slow down degradation by proteases. [3][4]* Improved Binding Affinity: The rigid, bulky side chain can lead to more defined conformational states, potentially improving the binding affinity to the target receptor. [3]* Increased Lipophilicity: The addition of two methyl groups increases the hydrophobicity of the amino acid side chain, which can influence peptide solubility and membrane permeability.

Conclusion

This compound is a valuable building block for the synthesis of peptide libraries with enhanced drug-like properties. While its steric bulk necessitates optimized coupling conditions, the use of potent activating reagents like HATU or COMU, combined with strategies such as double coupling, can ensure its efficient incorporation. The resulting peptides are anticipated to exhibit improved proteolytic stability and potentially enhanced biological activity, making this non-natural amino acid a powerful tool in the design and discovery of novel peptide therapeutics. Careful planning of the synthesis strategy and rigorous analytical characterization are paramount to successfully leveraging the benefits of this unique building block.

References

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. (2025). BenchChem.

- A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. (2025). BenchChem.

- Chen, Y., & Chen, Y. (2000). Side reactions in solid-phase peptide synthesis and their applications. Journal of Peptide Research, 56(5), 314–322.

- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

- Greening peptide chemistry by using NBP as solvent for SPPS. (n.d.).

- Why Fmoc-Protected Amino Acids Domin

- Toth, G. K., et al. (2011). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. Journal of Peptide Science, 17(10), 683–687.

- Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.

- HCTU vs. HATU: A Comparative Guide to Coupling Efficiency in Peptide Synthesis. (2025). BenchChem.

- Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. (2025). PubMed.

- Solubility of Fmoc protected amino acids used in Project C. (n.d.).

- Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec.

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).

- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. (2025, August 7).

- Fmoc-D-2,4-dimethylphenylalanine. (n.d.). Chem-Impex.

- A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. (2025). BenchChem.

- Peptide Cleavage

- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).

- WO2015028599A1 - Cleavage of synthetic peptides. (n.d.).

- Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. (n.d.).

- Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. (2011, August 8). Luxembourg Bio Technologies.

- Synthesis of Peptides. (n.d.).

- Highly Productive Continuous Flow Synthesis of Di- and Tripeptides in W

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. (2024, October 15). PMC.

- Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. (2019, April 30). MDPI.

- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep.

- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025, October 29). Anapharm Bioanalytics.

- Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. (2022, September 12). Vapourtec.

- Peptide Synthesis: Methods and Protocols. (2020). DOKUMEN.PUB.

- Synthesis of tetrapeptides and screening of their antioxidant properties. (2018, July 5). EurekAlert!.

- This compound. (n.d.). Sigma-Aldrich.

- Peptide Mapping | LC/MS Analysis of Proteins and Peptides. (n.d.).

- Chemical Methods for Peptide and Protein Production. (2013, April 12). MDPI.

- A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (n.d.). RSC Publishing.

- Analysis and Purification of Synthetic Peptides by Liquid Chrom

- Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Comput

- The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. (2005, May 15). PubMed.

- Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. (n.d.). PMC.

- Application Notes and Protocols: The Use of Fmoc-Gly-DL-Ala in the Synthesis of Bioactive Peptides. (n.d.). Benchchem.

- Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review. (2022, June 21). MDPI.

- A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. (2023, January 21). PMC.

- Peptide Libraries. (n.d.). GenScript.

- Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021, June 30). PubMed.

- Peptide binders for all. (2023, December 13). ProteinQure.

- Peptide Library Screening Tool. (n.d.). Bio-Synthesis.

Sources

- 1. bachem.com [bachem.com]

- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 3. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer’s Diseases [digitalcommons.kennesaw.edu]

- 4. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 10. benchchem.com [benchchem.com]

- 11. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 14. lcms.cz [lcms.cz]

- 15. Peptide Mapping | LC/MS Analysis of Proteins and Peptides | Shimadzu Latin America [shimadzu-la.com]

- 16. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. genscript.com [genscript.com]

Methodological & Application

Fmoc-2,4-dimethyl-dl-phenylalanine solid-phase peptide synthesis

Application Note: High-Efficiency Solid-Phase Peptide Synthesis of Fmoc-2,4-dimethyl-dl-phenylalanine

Abstract

This guide details the protocol for incorporating This compound (Fmoc-2,4-Me2-dl-Phe-OH) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS).[] This non-canonical amino acid presents two distinct challenges: steric hindrance arising from the ortho-methyl group on the phenyl ring, and stereochemical complexity due to its racemic (dl) nature. This protocol integrates high-efficiency coupling strategies (HATU/HOAt, microwave irradiation) with downstream chromatographic separation techniques to isolate target diastereomers.[]

Introduction & Molecule Profile

This compound is a phenylalanine derivative modified with methyl groups at the 2- (ortho) and 4- (para) positions of the aromatic ring.

-

Utility: Used in medicinal chemistry to probe the steric constraints of binding pockets (SAR studies) and to restrict the conformational freedom (

and -

Chemical Challenges:

-

Steric Shielding: The ortho-methyl group creates a "molecular gate" effect, shielding the

-carbon.[] This makes the amino acid difficult to couple to the resin and, more critically, makes the subsequent amino acid coupling extremely sluggish. -

Racemic Mixture: Being a dl-amino acid (racemic at the

-carbon), its incorporation into a peptide containing other chiral centers will inevitably generate a mixture of diastereomers (e.g., L-L-L and L-D-L), requiring high-resolution HPLC separation.[]

-

Strategic Planning: The "Why" Behind the Protocol

Resin Selection

-

Recommendation: ChemMatrix® or Low-Loading Wang Resin (< 0.4 mmol/g).[]

-

Reasoning: Sterically hindered residues are prone to aggregation.[] PEG-based resins (ChemMatrix) swell better in diverse solvents (DMF/DCM/NMP), improving diffusion rates for bulky activated esters.[] Low loading minimizes inter-chain aggregation (pseudo-dilution).[]

Coupling Reagents

Standard HBTU/DIPEA is often insufficient for the step immediately following the introduction of 2,4-dimethyl-Phe.[]

-

Preferred: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOAt .[]

-

Alternative: PyBrOP or COMU for extremely difficult sequences.[]

-

Mechanism: The 7-aza nitrogen in HATU/HOAt provides a "neighboring group effect" (anchimeric assistance) that accelerates the acylation rate, crucial for overcoming the steric barrier of the ortho-methyl group.

Thermal Acceleration

-

Protocol: Microwave irradiation (75°C) or heated coupling (50°C).[]

-

Reasoning: Thermal energy increases the kinetic energy of the polymer chain, disrupting hydrogen-bonded aggregates and increasing the frequency of effective collisions between the hindered N-terminus and the activated amino acid.

Detailed Experimental Protocol

Workflow Overview (DOT Diagram)

Figure 1: Optimized SPPS workflow emphasizing the iterative checking required for hindered residues.

Step-by-Step Procedure

Materials:

-

This compound (5 eq.)

-

HATU (4.9 eq.)[]

-

HOAt (5 eq.[] - optional but recommended)

-

DIPEA (10 eq.)

-

DMF (anhydrous preferred)

Step 1: Resin Preparation

-

Weigh resin (0.1 mmol scale).[]

-

Swell in DCM for 20 min, then DMF for 20 min.

Step 2: Coupling Fmoc-2,4-dimethyl-dl-Phe (The "Installation")

-

Note: Coupling this residue to the chain is moderately difficult due to the bulk of the incoming amino acid.

-

Dissolve Fmoc-2,4-dimethyl-dl-Phe, HATU, and HOAt in minimal DMF.

-

Add DIPEA immediately before adding to the resin.[]

-

Reaction: Shake for 2 hours at Room Temp OR 10 min at 75°C (Microwave) .

-

Wash: DMF (5 x 1 min).

-

Test: Perform Kaiser test. If not completely negative, perform a second coupling (double couple).

Step 3: Fmoc Removal

-

Note: The ortho-methyl group can shield the Fmoc group, slowing deprotection.

-

Treat with 20% Piperidine/DMF containing 0.1M HOBt (to suppress aspartimide if Asp is present, and improve solvation).

-

Cycles: 1 x 5 min, 1 x 15 min (extended time).

Step 4: Coupling the NEXT Amino Acid (The "Bottleneck")

-

Critical: The N-terminus is now sterically crowded by the 2,4-dimethyl-Phe side chain.[]

-

Use 5-10 equivalents of the next Fmoc-Amino Acid.

-

Activator: Use HATU (preferred) or PyBrOP .[][2]

-

Conditions: Double Coupling is mandatory.

-

Round 1: 75°C for 10 min (Microwave) or 60 min at 50°C.

-

Round 2: Fresh reagents, same conditions.

-

-

Capping: After the second coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Step 5: Cleavage

-

Wash resin with DCM (5x) and dry under Nitrogen.[]

-

Add Cleavage Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%) .

-

Shake for 2-3 hours.

-

Precipitate in cold diethyl ether, centrifuge, and dry.

Analytical & Purification Protocol (Diastereomer Separation)

Since the starting material is dl (racemic), you will obtain a crude mixture containing two diastereomers (assuming the rest of the peptide is chiral L-amino acids).

Separation Strategy: Diastereomers of peptides generally exhibit different hydrophobicities and can be separated on standard C18 columns without chiral stationary phases.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge), 5µm, 100Å or 300Å.[] |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Shallow gradient (e.g., 0.5% B per minute) around the expected elution time. |

| Temperature | 60°C . Elevated temperature improves peak shape and resolution for hydrophobic peptides.[] |

Data Analysis:

-

You will observe two distinct peaks in the HPLC trace with identical Mass (MS) signatures.

-

Peak Identification: If the D-isomer retention time is unknown, micro-scale co-injection with an authentic standard (if available) or enzymatic digestion (L-amino acid oxidase) can help identify the L-isomer (which will degrade) vs the D-isomer (which remains).[]

Troubleshooting & Failure Modes

| Symptom | Probable Cause | Solution |

| Deletion Sequence (Mass = Target - AA) | Incomplete coupling of the residue after the 2,4-dimethyl-Phe.[] | Use HATU/HOAt, Double Couple, and Microwave heating (75°C). |

| Low Yield / Broad Peaks | Aggregation on resin.[] | Switch to ChemMatrix resin; Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) for washes.[] |

| Inseparable Peaks | Diastereomers co-eluting.[] | Change column selectivity (C18 -> Phenyl-Hexyl) or change modifier (TFA -> Formic Acid or Ammonium Acetate). |

Steric Interaction Visualization

The following diagram illustrates the steric clash preventing easy access to the N-terminus.

Figure 2: Schematic representation of the steric hindrance caused by the ortho-methyl group.

References

-

Isidro-Llobet, A., et al. (2009).[] "Amino Acid-Protecting Groups."[][3][4] Chemical Reviews, 109(6), 2455-2504.[]

-

Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation methods."[][2][5][6] Methods in Enzymology, 289, 104-126.[]

-

Høeg-Jensen, T. (2004).[] "Solid-phase peptide synthesis of sterically hindered amino acids."[][7] Tetrahedron Letters, 45(27), 5287-5290.[] (General principles for hindered couplings).

-

PubChem. (2025).[] "this compound Compound Summary."

-

Bachem. (2024).[] "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20230346960A1 - Proteoglycan mimetics for enhanced wound healing, angiogenesis, and vascular repair - Google Patents [patents.google.com]

- 6. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]

- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

Application Notes and Protocols for the Incorporation of Fmoc-2,4-dimethyl-dl-phenylalanine in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Sterically Hindered Amino Acids in SPPS

The synthesis of peptides containing unnatural or sterically hindered amino acids is a critical aspect of modern drug discovery and development. These modifications can confer unique structural and functional properties, such as enhanced proteolytic stability, increased receptor affinity, and improved pharmacokinetic profiles.[1] Fmoc-2,4-dimethyl-dl-phenylalanine is one such unnatural amino acid, presenting both opportunities and challenges in solid-phase peptide synthesis (SPPS). The dimethyl substitution on the phenyl ring introduces significant steric bulk, which can impede coupling reactions and necessitate modifications to standard SPPS protocols.[2][3] Furthermore, the hydrophobic nature of this residue can enhance peptide aggregation, a common challenge in SPPS.[4][5]

This comprehensive guide provides a detailed protocol and practical insights for the successful incorporation of this compound into peptide sequences. We will delve into the rationale behind the selection of coupling reagents, solvents, and reaction conditions, empowering researchers to overcome the synthetic hurdles associated with this unique building block.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Core Protocol: Solid-Phase Synthesis

This protocol is designed for standard Fmoc-based solid-phase peptide synthesis.[6] Adjustments may be necessary based on the specific peptide sequence and the instrumentation used.

Resin Selection and Swelling

-

Resin Choice: A standard Rink Amide or Wang resin is suitable for most applications. For sequences prone to aggregation, a low-loading resin or a PEG-based resin (e.g., NovaSyn® TG) can improve solvation and synthetic outcomes.[4]

-

Procedure:

-

Place the desired amount of resin in a reaction vessel.

-

Add N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) to the resin (approximately 10-15 mL per gram of resin).[7]

-

Allow the resin to swell for at least 30 minutes with gentle agitation.

-

Fmoc Deprotection

-

Rationale: The Fmoc protecting group is base-labile and is typically removed with a solution of piperidine in DMF.[6][8] For sterically hindered residues or sequences prone to aggregation, incomplete deprotection can be a significant issue.[9]

-

Procedure:

-

Drain the swelling solvent from the resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete deprotection.[9]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.

-

Amino Acid Coupling

-

Rationale: The coupling of the sterically hindered this compound is the most critical step. Standard coupling reagents like DCC/HOBt may be inefficient.[10] More potent activating agents are required to overcome the steric hindrance and achieve high coupling efficiency.[10][11][12] Double coupling is highly recommended.

-

Recommended Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low racemization rates, making it an excellent choice for hindered amino acids.[12][13]

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent suitable for difficult couplings.[12]

-

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with performance comparable to HATU and improved safety profile.

-

-

Procedure (Double Coupling):

-

Pre-activation: In a separate vial, dissolve 4 equivalents of this compound, 3.9 equivalents of the chosen coupling reagent (e.g., HATU), and 8 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

-

First Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

-

Second Coupling: Repeat the pre-activation and coupling steps with a fresh solution of the amino acid and coupling reagents. Agitate for another 1-2 hours.

-

Final Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Perform a colorimetric test to confirm the absence of free primary amines.

-

Capping (Optional but Recommended)

-

Rationale: To prevent the formation of deletion sequences, any unreacted amino groups should be permanently blocked (capped).[14] This is particularly important after the coupling of a sterically hindered amino acid where incomplete coupling is more likely.

-

Procedure:

-

After the final wash post-coupling, add a solution of 10% acetic anhydride and 10% DIEA in DMF to the resin.

-

Agitate for 30 minutes.

-

Drain the capping solution and wash the resin with DMF (5-7 times).

-

Workflow for Incorporating this compound in SPPS

Caption: A step-by-step workflow for the incorporation of this compound.

Quantitative Data and Reagent Recommendations

| Parameter | Recommendation | Rationale |

| Amino Acid Equivalents | 4-5 eq. | To drive the reaction to completion in the presence of steric hindrance. |

| Coupling Reagent Equivalents | 3.9-4.9 eq. | A slight deficiency relative to the amino acid minimizes side reactions. |

| Base (DIEA) Equivalents | 8-10 eq. | To ensure sufficient basicity for the activation and coupling reactions. |

| Coupling Time | 1-2 hours per coupling | Extended time is necessary to allow the sterically hindered amino acid to react. |

| Number of Couplings | 2 (Double Coupling) | Significantly improves the incorporation efficiency of hindered residues.[14] |

| Deprotection Time | 5 min + 15-20 min | Ensures complete removal of the Fmoc group, which can be slower for hindered residues. |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or coupling time due to steric hindrance. Peptide aggregation. | Extend the coupling time. Consider using microwave-assisted SPPS to enhance reaction kinetics.[2] Switch to a more polar solvent mixture (e.g., DMF/DMSO) to disrupt aggregation.[4] |

| Incomplete Deprotection | Steric hindrance around the alpha-amino group. Peptide aggregation. | Extend the second deprotection step. Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a low concentration (e.g., 2% DBU, 2% piperidine in DMF).[8] |

| Low Purity of Crude Peptide | Accumulation of deletion sequences. | Implement a capping step after the coupling of this compound.[14] |

| Poor Resin Swelling | Inappropriate solvent for the resin type. | Ensure the use of high-quality DMF or NMP. For polystyrene resins, avoid less polar solvents. |

Conclusion

The successful incorporation of this compound in SPPS is readily achievable with careful optimization of the protocol. The key to success lies in recognizing the challenges posed by its steric bulk and hydrophobicity and employing strategies to mitigate these effects. The use of potent coupling reagents, extended reaction times, double coupling, and diligent monitoring of reaction completion are paramount. By following the detailed protocols and recommendations outlined in this guide, researchers can confidently utilize this valuable building block to create novel peptides with enhanced properties for a wide range of applications in research and drug development.

References

- Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.

- Chem-Impex. Fmoc-D-2,4-dimethylphenylalanine.

- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- Creative Peptides. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.

- Advanced ChemTech. Overview of Solid Phase Peptide Synthesis (SPPS).

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- MilliporeSigma. Peptide Coupling Reagents Guide.

- Coin, I., et al. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

- MilliporeSigma.

- Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- ACS GCI Pharmaceutical Roundtable. (2023, November 22). Deprotection.

- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(19), 3507.

- Katritzky, A. R., et al. (2007, July 20). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5661–5667.

- ChemPep. Fmoc Solid Phase Peptide Synthesis.

- BOC Sciences.

- Advanced ChemTech. Solvents for Solid Phase Peptide Synthesis.

- Mowat, J. M., et al. Development of an Interactive Green Solvent Selection Guide for Solid-Phase Peptide Synthesis (SPPS). Gyros Protein Technologies.

- Sasaki, Y., et al. (2011). 2′,6′-Dimethylphenylalanine: A Useful Aromatic Amino Acid Surrogate for Tyr or Phe Residue in Opioid Peptides. International Journal of Peptides, 2011, 724658.

- Benchchem. A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO.

- Request PDF. Synthesis of 2,6-Dimethyltyrosine-Like Amino Acids through Pinacolinamide-Enabled C–H Dimethylation of 4-Dibenzylamino Phenylalanine.

- Sigma-Aldrich. This compound.

- Dahiya, R. (2007, November 15). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Archiv der Pharmazie, 341(2), 114-119.

- ChemRxiv. (2025, September 18). Native Chemical Ligation at Phenylalanine via 2-Mercaptophenylalanine.

- Lund University Publications. Greening peptide chemistry by using NBP as solvent for SPPS.

- MDPI. (2026, February 3).

- Berts, R., et al. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.

- ResearchGate. (2025, June). Fmoc-d-phenylalanine solubility in twelve solvents: Solvent effects, molecular simulation, thermodynamic modeling vs. machine learning regression, and comparison of structurally similar substances.

- ResearchGate. The solid-phase peptide synthesis (SPPS)

- Knowledge UChicago. (2025, March 12). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis.

- Verlackt, C. C. W., et al. (2021). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. researchgate.net [researchgate.net]

- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 13. file.globalso.com [file.globalso.com]

- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

Application Notes and Protocols: TFA Cleavage Cocktails for Peptides with Modified Phenylalanine Residues

Introduction

The incorporation of non-proteinogenic amino acids, particularly modified phenylalanine derivatives, into peptide sequences is a powerful strategy in drug discovery and chemical biology. These modifications can enhance peptide stability, modulate receptor affinity, and introduce novel functionalities. However, the unique chemical properties of these residues can present significant challenges during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step of solid-phase peptide synthesis (SPPS).

Standard cleavage protocols may prove insufficient, leading to incomplete deprotection, side-product formation, or degradation of the target peptide. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection and optimization of TFA cleavage cocktails for peptides containing a variety of modified phenylalanine residues. We will delve into the underlying chemical principles, provide detailed protocols, and offer troubleshooting strategies to ensure the successful isolation of high-purity peptides.

During Fmoc-SPPS, the final cleavage step simultaneously removes the peptide from the solid support and cleaves acid-labile side-chain protecting groups.[1] This process, driven by the strong acid TFA, generates highly reactive carbocations from these protecting groups (e.g., tert-butyl, trityl).[2] These electrophilic species can subsequently modify sensitive amino acid residues, including the aromatic side chains of modified phenylalanine, leading to undesirable byproducts. To mitigate these side reactions, nucleophilic "scavengers" are added to the TFA to create a "cleavage cocktail."[2][3] The choice and concentration of these scavengers are critical and must be tailored to the specific residues present in the peptide sequence.[4]

Understanding the Chemistry of Modified Phenylalanine Residues

The reactivity of the phenylalanine side chain during TFA cleavage is dictated by the nature of the substituent on the phenyl ring. These can be broadly categorized as electron-donating groups (EDGs), electron-withdrawing groups (EWGs), and halogens, each presenting unique challenges.

Electron-Donating Groups (EDGs)

Phenylalanine analogs with EDGs (e.g., -OCH₃, -CH₃, -NH₂) possess an electron-rich aromatic ring that is highly susceptible to electrophilic attack by carbocations generated during cleavage. This can lead to re-attachment of protecting groups or other modifications.

-

Challenge: Increased susceptibility to electrophilic addition and oxidation.

-

Scavenger Strategy: A robust scavenger cocktail is required to efficiently quench carbocations and prevent oxidation. Thiol-based scavengers and phenol are particularly important.

Electron-Withdrawing Groups (EWGs)

Conversely, EWGs (e.g., -NO₂, -CN, -COCH₃) deactivate the aromatic ring, making it less prone to electrophilic attack. However, the functional groups themselves may be sensitive to the strongly acidic cleavage conditions or may require specific scavengers for their own stability.

-

Challenge: Potential for side reactions involving the EWG itself (e.g., reduction of a nitro group).

-

Scavenger Strategy: While the aromatic ring is less of a concern, scavengers must be chosen to be compatible with and, if necessary, protect the specific EWG.

Halogenated Phenylalanine

Halogenated phenylalanine residues (-F, -Cl, -Br, -I) are widely used to probe protein structure and interactions. The halogen atoms are generally stable to TFA. However, the electronic effect of the halogen (weakly deactivating) and the potential for any unforeseen side reactions should be considered.

-

Challenge: Generally stable, but the potential for side reactions should not be dismissed, particularly with heavier halogens.

-

Scavenger Strategy: Standard scavenger cocktails are often sufficient, but careful analysis of the crude peptide is recommended to identify any unexpected byproducts.

Other Modifications

This category includes a diverse range of modifications such as azides, alkynes for "click" chemistry, photosensitive groups, and boronic acids. Each of these unique functionalities may have specific sensitivities to the cleavage cocktail components. For instance, azido groups can be reduced by some thiol-based scavengers.[5]

-

Challenge: The specific reactivity of the unique functional group.

-

Scavenger Strategy: Requires careful consideration of the chemical compatibility of the functional group with standard scavengers. It may be necessary to use alternative, non-reducing scavengers or to optimize the cleavage conditions (time, temperature) to minimize side reactions.

Recommended Cleavage Cocktails and Scavenger Selection

The selection of the appropriate cleavage cocktail is a critical decision that directly impacts the yield and purity of the final peptide.[1] The following table provides a starting point for selecting a cleavage cocktail based on the type of modified phenylalanine residue in your peptide.

| Modified Phenylalanine Type | Recommended Scavengers | Rationale |

| Electron-Donating Groups (e.g., 4-MeO-Phe, 4-Me-Phe) | Triisopropylsilane (TIS), Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT) | The electron-rich ring is highly susceptible to electrophilic attack. A strong scavenger cocktail like Reagent K is recommended to quench carbocations. Phenol and thioanisole protect aromatic and sulfur-containing residues.[6] |

| Electron-Withdrawing Groups (e.g., 4-NO₂-Phe, 4-CN-Phe, 4-Ac-Phe) | Triisopropylsilane (TIS), Water | The deactivated ring is less prone to electrophilic attack. A standard cocktail of TFA/TIS/H₂O is often sufficient. The cyano group is generally stable under these conditions. For nitro-containing peptides, the use of strong reducing scavengers like thiols should be evaluated carefully to avoid reduction of the nitro group. |

| Halogenated Phenylalanine (e.g., 4-F-Phe, 4-Cl-Phe, 4-Br-Phe, 4-I-Phe) | Triisopropylsilane (TIS), Water | Halogenated rings are generally stable to standard cleavage conditions. A TFA/TIS/H₂O cocktail is a good starting point. Monitor for any dehalogenation, although it is not commonly observed. |

| 4-Azidophenylalanine (pAzF) | Triisopropylsilane (TIS), Water | Thiol-based scavengers like EDT and DTT can reduce the azide group.[5] Therefore, a non-thiol cocktail is recommended. |

| 4-Benzoylphenylalanine (Bpa) | Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) | Reagent L, which contains DTT in place of EDT and thioanisole, is a preferred cleavage cocktail for Bpa-containing peptides as EDT can react with the benzophenone moiety.[6] |

| Photocleavable Phenylalanine (e.g., 2-Nitro-Phe) | Triisopropylsilane (TIS), Water | The primary cleavage is induced by light, but the residue must still be deprotected from the resin. A standard non-thiol cocktail is generally suitable.[7] |

Table 1: Recommended Scavengers for TFA Cleavage of Peptides with Modified Phenylalanine.

Common Cleavage Cocktail Formulations

Here are the compositions of some commonly referenced cleavage cocktails. Always prepare cleavage cocktails fresh before use. [8]

| Cocktail Name | Composition (v/v/w for solids) | Primary Applications |

| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% TIS, 2.5% H₂O | General purpose, for peptides without highly sensitive residues.[2] |

| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | Robust cocktail for peptides with multiple sensitive residues.[9] |

| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | "Odorless" alternative to Reagent K, but does not protect methionine from oxidation.[6] |

| Reagent L | 88% TFA, 2% TIS, 5% DTT (w/v), 5% H₂O | Recommended for peptides containing 4-benzoylphenylalanine (Bpa).[6] |

Table 2: Common TFA Cleavage Cocktail Formulations.

Experimental Protocols

Safety First: Trifluoroacetic acid (TFA) is a highly corrosive and volatile acid. All procedures involving TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

General Protocol for TFA Cleavage and Peptide Precipitation

This protocol provides a general workflow for the cleavage of a peptide from the solid-phase resin.

Caption: General workflow for peptide cleavage and isolation.

Step-by-Step Methodology:

-

Resin Preparation:

-

Transfer the dry peptide-resin (typically 25-100 mg) to a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).

-

Wash the resin with dichloromethane (DCM) (3 x 5 mL) to remove residual N,N-dimethylformamide (DMF) and to swell the resin.

-

Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[10]

-

-

Cleavage Reaction:

-

In a chemical fume hood, prepare the appropriate cleavage cocktail (e.g., 2-5 mL for 100 mg of resin). Prepare fresh.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Gently agitate the mixture at room temperature for 2-4 hours. The optimal time can be determined by a preliminary small-scale cleavage and LC-MS analysis.[4] For peptides with multiple arginine residues, longer cleavage times may be necessary.[1]

-

-

Peptide Isolation:

-

Filter the cleavage mixture through a fritted funnel into a clean collection tube.

-

Wash the resin with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.[10]

-

-

Peptide Precipitation:

-

In a separate centrifuge tube, add cold diethyl ether (typically 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing. A white precipitate of the peptide should form.[10]

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

-

Peptide Washing and Drying:

-

Centrifuge the suspension (e.g., at 3000 rpm for 5 minutes) to pellet the peptide.

-

Carefully decant the ether.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and dissolved organic impurities.[11]

-

After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Analysis and Purification:

-

The crude peptide can be dissolved in a suitable solvent (e.g., a water/acetonitrile mixture with 0.1% TFA) for analysis by LC-MS and purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Peptide Yield | Incomplete cleavage from the resin. | Extend the cleavage time or perform a second cleavage on the resin. Consider using a stronger cleavage cocktail. |

| Peptide precipitation is incomplete. | Ensure the ether is sufficiently cold. Increase the volume of ether. Allow for a longer precipitation time at -20°C. Some very hydrophilic or short peptides may not precipitate well; in such cases, consider direct purification after TFA evaporation. | |

| Incomplete Deprotection | Insufficient cleavage time or TFA concentration. | Extend the cleavage time to 3-4 hours. Ensure a high concentration of TFA (at least 90%).[1] |

| Steric hindrance around the protecting group. | Consider using a stronger acid system or a heated cleavage protocol (e.g., 38°C for 30-60 minutes). | |

| Presence of Unexpected Adducts | Inefficient scavenging of reactive cations. | Use a more robust scavenger cocktail, such as Reagent K. Ensure all scavengers are fresh and of high quality.[8] |

| Side reaction with a specific modified phenylalanine. | Re-evaluate the compatibility of the scavengers with the modified residue (e.g., avoid thiols with azides).[5] | |

| Oxidation of Sensitive Residues (Met, Trp) | Exposure to air during cleavage. | Degas the cleavage cocktail and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

| Inappropriate scavenger choice. | Use a cocktail containing scavengers that protect against oxidation, such as phenol and thioanisole.[12] |

Table 3: Troubleshooting Guide for TFA Cleavage of Modified Peptides.

Conclusion

The successful cleavage and deprotection of peptides containing modified phenylalanine residues is a critical step in their synthesis. A thorough understanding of the chemical properties of the modified residue is paramount in selecting an appropriate TFA cleavage cocktail. By carefully considering the electronic nature of the substituent on the phenyl ring and the potential for side reactions, researchers can tailor their cleavage strategy to maximize the yield and purity of the target peptide. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for navigating the challenges associated with these unique and valuable building blocks in peptide science.

References

-

CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

- Peters, J. W., & Schultz, P. G. (2006). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.

- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.

-

Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

- Carter, J. (2020, November 3). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?".

- Eisele, K., Kries, H., & Griesinger, C. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? Journal of Peptide Science, 15(10), 615–620.

- Tailored photocleavable peptides: fragmentation and neutralization pathways in high vacuum. (2015). Physical Chemistry Chemical Physics, 17(34), 22086–22093.

- Request PDF. (2025, August 10). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine.

- MilliporeSigma. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.

- Scavengers for Boc deprotection to prevent side reactions. (n.d.). Benchchem.

- CDN. (n.d.). Cleavage Cocktail Selection.

- Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Polypeptide.

- Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).

- Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. (n.d.).

- Amino Acid-Protecting Groups. (n.d.). SciSpace.

- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.).

- Boc Removals with TFA in Peptide Synthesis. (2013, March 15). Reddit.

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).

- Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. (n.d.). Benchchem.

- Pearson, D. A., Blanchette, M., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(21), 2739–2742.

- SPPS Tips For Success Handout. (n.d.). Mesa Labs.

- MilliporeSigma. (n.d.). Fmoc Resin Cleavage and Deprotection.

- Introduction to Cleavage Techniques. (n.d.). Thermo Fisher Scientific.

- Palladino, P., & Stetsenko, D. A. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(23), 6004–6007.

- Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. (2022). Molecules, 27(19), 6598.

- The Preparation of Solid-Supported Peptide Boronic Acids Derived from 4-Borono-L-phenylalanine and their Affinity for Alizarin. (2007). Australian Journal of Chemistry, 60(11), 829.

- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol | Request PDF. (2025, August 10).

- A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. (2021). Beilstein Journal of Organic Chemistry, 17, 2931–2937.

- p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. (2020). Journal of Peptide Science, 26(6), e3251.

- Stefanowicz, P., Kluczyk, A., Szewczuk, Z., & Zbozień, R. (2013).

- Lability of N-alkylated peptides towards TFA cleavage. (1996). International Journal of Peptide and Protein Research, 47(3), 182–189.

- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

- Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Pha. (2001). Chemical & Pharmaceutical Bulletin, 49(9), 1143–1147.

- Conformational-restriction of peptides. (n.d.). eScholarship.org.

- Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. (2025, October 22).

- Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis. (2025, April 2). Polypeptide.

- Novabiochem® - Fmoc resin cleavage protocols. (n.d.). Merck Millipore.

- Side Reactions Upon Amino Acid/Peptide Carboxyl Activation | Request PDF. (n.d.).

- The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. (2019, November 11). The Royal Society of Chemistry.

Sources

- 1. cem.de [cem.de]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. cpcscientific.com [cpcscientific.com]

Application Note: Optimized Fmoc Deprotection Strategies for Sterically Hindered Amino Acids

This Application Note is structured as a high-level technical guide for peptide chemists and drug discovery scientists. It moves beyond basic textbook definitions to address the specific kinetic and thermodynamic challenges posed by sterically hindered residues in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

Standard Fmoc removal conditions (20% piperidine/DMF) are often insufficient for sterically hindered amino acids such as

This guide details advanced deprotection cocktails and workflows, specifically the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Assisted SPPS , while mitigating base-catalyzed side reactions like aspartimide formation and racemization.

Mechanistic Insight: The Steric Barrier

To optimize the protocol, one must understand why the standard fails. Fmoc cleavage follows an E1cB mechanism (Elimination Unimolecular conjugate Base).

-

Deprotonation: The base abstracts the acidic proton from the fluorenyl ring (C9 position).[1]

-

Elimination: The resulting carbanion collapses to form dibenzofulvene (DBF) and releases the carbamate, which decarboxylates to the free amine.

-

Scavenging: The highly reactive DBF is trapped by the base (or a scavenger) to prevent re-attachment.[2]

The Problem: Steric bulk (e.g., the gem-dimethyl group of Aib) shields the acidic proton at C9 and restricts the conformational freedom required for the transition state. Weak bases like piperidine (

Visualization: Fmoc Deprotection & Steric Blockade

Figure 1: The E1cB pathway showing where steric bulk creates a kinetic bottleneck (yellow node), necessitating stronger bases or thermal energy.

Critical Reagent Selection

For hindered residues, basicity (

| Reagent | Role | pKa (DMSO) | Application | Risk Profile |

| Piperidine | Base & Scavenger | ~11.1 | Standard SPPS | Too slow for Aib/N-Me; promotes aspartimide. |

| Piperazine | Base & Scavenger | ~9.8 | Low-aspartimide | Slower than piperidine; good for Asp-rich sequences. |

| DBU | Non-nuc.[3] Base | ~13.5 | Hindered Residues | Very fast; Must be mixed with a scavenger (piperidine) to trap DBF. High aspartimide risk.[4] |

| HOBt / Oxyma | Acidic Additive | ~4.6 (HOBt) | Side-reaction suppression | Buffers basicity to prevent aspartimide/racemization without stopping deprotection. |

Experimental Protocols

Decision Matrix: Selecting the Right Cocktail

Before starting, assess your sequence for "Danger Zones" (Asp-Gly, Asp-Asn, C-term Cys/His).

Figure 2: Workflow for selecting the optimal deprotection cocktail based on sequence liability.

Protocol A: Standard (Baseline)

Use for: Ala, Gly, Phe, Leu, Lys.

-

Reagent: 20% (v/v) Piperidine in DMF.

-

Flow:

-

Wash 1: 30 sec (remove bulk DMF).

-

Treat 1: 3 min (bulk Fmoc removal).

-

Treat 2: 7 min (completion).

-

Wash: DMF (5x).

-

Protocol B: The "Power Cocktail" (For Hindered/Difficult Sequences)

Use for: Aib, N-Me-Ala, N-Me-Phe, adjacent Val/Ile. Mechanism: DBU drives the rapid proton abstraction (kinetic boost), while the small amount of piperidine acts solely as a scavenger for the released DBF.

-

Preparation:

-

Mix 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% Piperidine in DMF (v/v).

-

Note: Alternatively, 2% DBU + 5% Piperazine can be used if a milder scavenger is preferred.

-

-

Procedure:

-

Step 1 (Short): Add 5 mL/g resin. Agitate 2 minutes . Drain.

-

Step 2 (Long): Add fresh solution. Agitate 8–10 minutes . Drain.

-

Step 3 (Wash): Wash extensively with DMF (5x) and DCM (2x) to ensure all DBU is removed (residual DBU causes rapid racemization during the next coupling).

-

-

Validation: Perform a chloranil test (for secondary amines like Pro/N-Me) or Kaiser test (primary amines). Hindered amines may require a micro-cleavage and LC-MS check if colorimetric tests are ambiguous.

Protocol C: Aspartimide-Suppressed High-Power

Use for: Hindered sequences containing Asp(OtBu)-Gly or Asp(OtBu)-Asn. Risk: DBU is a strong base that catalyzes the attack of the backbone nitrogen on the Asp side chain ester (Aspartimide formation). Solution: Add an acidic buffer.[5]

-

Preparation:

-

5% Piperazine + 2% DBU + 0.1 M HOBt (or Oxyma Pure) in DMF.

-

-

Procedure:

-

Treat resin for 2 x 5 minutes .

-

The HOBt suppresses the deprotonation of the backbone amide (preventing cyclization) without significantly hampering the removal of the more acidic Fmoc proton.

-

Protocol D: Microwave-Assisted Deprotection (Thermal)

Use for: Poly-Aib, Poly-Pro, or long aggregated sequences. Thermal energy overcomes the activation energy barrier imposed by steric bulk.

-

Conditions:

-

Reagent: 20% Piperidine (Standard) OR 0.1 M Oxyma in 20% Piperidine (to prevent racemization at high temp).

-

Temperature: 75°C (Standard) or 90°C (Difficult).

-

Time: 2 minutes (Single step).

-

Caution: Do NOT use DBU at >60°C for Cys/His containing peptides due to high racemization risk.

-

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Incomplete Deprotection (M-222 peak) | Steric hindrance or Aggregation | Switch to Protocol B (DBU).[6] If aggregation is suspected (hydrophobic sequence), use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). |

| Aspartimide (+/- 18 Da or -18 Da) | Base-catalyzed cyclization | Switch to Protocol C (HOBt additive). Use steric side chain protection (e.g., Asp(OMpe)-OH). |

| Racemization of prev. AA | Prolonged base exposure | Reduce deprotection time. Avoid DBU if Cys/His is at the C-terminus of the deprotection site. |